molecular formula C26H23Br2N3O2 B11685812 4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-methylphenyl)-4-oxobutanamide

4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-methylphenyl)-4-oxobutanamide

Cat. No.: B11685812
M. Wt: 569.3 g/mol
InChI Key: VPYCQTJIKDHAJV-UHFFFAOYSA-N
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Description

4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-methylphenyl)-4-oxobutanamide is a synthetic compound belonging to the class of pyrazoline derivatives Pyrazolines are nitrogen-containing five-membered heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-methylphenyl)-4-oxobutanamide typically involves the reaction of 4,4’-dibromo chalcone with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent under reflux conditions. The resulting pyrazoline intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazoline ring, leading to the formation of pyrazole derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The bromine atoms on the phenyl rings can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Pyrazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-methylphenyl)-4-oxobutanamide involves its interaction with various molecular targets. For instance, its antitumor activity is believed to be due to its ability to inhibit specific enzymes involved in cell proliferation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-methylphenyl)-4-oxobutanamide stands out due to the presence of bromine atoms on the phenyl rings, which can significantly influence its reactivity and biological activity. The compound’s unique structure also allows for various chemical modifications, making it a versatile candidate for further research and development.

Properties

Molecular Formula

C26H23Br2N3O2

Molecular Weight

569.3 g/mol

IUPAC Name

4-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-N-(4-methylphenyl)-4-oxobutanamide

InChI

InChI=1S/C26H23Br2N3O2/c1-17-2-12-22(13-3-17)29-25(32)14-15-26(33)31-24(19-6-10-21(28)11-7-19)16-23(30-31)18-4-8-20(27)9-5-18/h2-13,24H,14-16H2,1H3,(H,29,32)

InChI Key

VPYCQTJIKDHAJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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